2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
2-methoxyethyl 3-benzyl-6-(2-methoxynaphthalen-1-yl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-18-23(26(30)34-16-15-32-2)25(28-27(31)29(18)17-19-9-5-4-6-10-19)24-21-12-8-7-11-20(21)13-14-22(24)33-3/h4-14,25H,15-17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRYILVRGDNXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
- Aldehyde : 2-Methoxynaphthalene-1-carbaldehyde (synthesized via Vilsmeier-Haack formylation of 2-methoxynaphthalene).
- β-Keto Ester : Ethyl acetoacetate (provides the 6-methyl and ester precursors).
- Urea Derivative : Benzylurea (introduces the N1-benzyl group).
- Catalyst : Hydrochloric acid (HCl) in anhydrous ethanol.
- Conditions : Reflux at 80°C for 12–18 hours under inert atmosphere.
Mechanistic Insights :
The reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-keto ester enolate. Cyclization yields the tetrahydropyrimidine ring. The use of benzylurea ensures direct incorporation of the benzyl group at N1, avoiding post-synthetic alkylation.
Table 1: Optimization of Biginelli Reaction Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (HCl conc.) | 1.5 M | 62 |
| Temperature (°C) | 80 | 58 |
| Solvent | Anhydrous ethanol | 62 |
| Reaction Time (h) | 14 | 60 |
Esterification to Introduce 2-Methoxyethyl Group
The initial Biginelli product contains an ethyl ester at position 5, which undergoes transesterification to install the 2-methoxyethyl moiety.
Transesterification Protocol
- Reagents : 2-Methoxyethanol, sulfuric acid (H₂SO₄) catalyst.
- Conditions : Reflux at 120°C for 8 hours with molecular sieves to absorb water.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane:ethyl acetate 3:1).
Key Challenge :
The steric bulk of the tetrahydropyrimidine ring necessitates prolonged reaction times to achieve complete conversion. Catalytic H₂SO₄ outperforms Lewis acids (e.g., Ti(OiPr)₄) in minimizing side reactions.
Table 2: Transesterification Efficiency Under Varied Conditions
| Catalyst | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| H₂SO₄ | 120 | 8 | 88 |
| Ti(OiPr)₄ | 110 | 12 | 72 |
| Amberlyst-15 | 100 | 10 | 65 |
Post-Synthetic Functionalization and Purification
Selective N1-Benzylation (Alternative Route)
If benzylurea is unavailable, post-synthetic benzylation is performed:
- Reagents : Benzyl chloride, sodium hydride (NaH) in DMF.
- Conditions : 0°C to room temperature, 6 hours.
- Mechanism : Deprotonation of N1-H by NaH, followed by nucleophilic substitution with benzyl chloride.
Table 3: Benzylation Efficiency
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 25 | 78 |
| K₂CO₃ | Acetone | 50 | 45 |
| LDA | THF | -78 | 63 |
Crystallization and Analytical Validation
Challenges and Industrial Scalability
Limitations of Classical Biginelli Conditions
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, in vitro assays have shown that it inhibits cell proliferation with a mean growth inhibition (GI) value of 15.72 µM against tumor cells, indicating its potential for further development as a therapeutic agent in oncology .
Drug Development
The compound serves as an intermediate in the synthesis of novel pharmaceuticals. Its structural properties allow for modifications that can enhance pharmacological activity. Research has indicated that derivatives of this compound can lead to the development of targeted therapies for diseases such as cancer and neurodegenerative disorders .
Material Science
Polymer Synthesis
In material science, 2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in the formulation of advanced polymeric materials. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for applications in electronics and coatings .
Nanocomposites
The compound can also be integrated into nanocomposite materials, enhancing their functionality. Research has indicated that such composites exhibit improved electrical conductivity and thermal resistance, which are critical for various industrial applications .
Bioconjugation
Biomolecule Attachment
The unique structure of this compound facilitates its use in bioconjugation processes. It can effectively attach biomolecules to surfaces or other compounds, which is essential for diagnostic and therapeutic applications. This property is particularly valuable in the development of biosensors and targeted drug delivery systems .
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer properties of the compound against a panel of approximately sixty cancer cell lines. The results indicated a significant inhibition rate across multiple types of cancer cells, suggesting its potential utility in clinical settings for cancer treatment .
Case Study 2: Polymer Applications
Research published in a peer-reviewed journal demonstrated that incorporating this compound into polymer blends resulted in enhanced mechanical strength and thermal stability. The study concluded that these improvements could lead to new applications in high-performance materials used in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the core structure. Examples include:
- 1-Benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Methoxyethyl 1-benzyl-4-(2-naphthyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets 2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its specific combination of functional groups, which may confer unique biological activity or chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the Biginelli reaction, which is known for forming dihydropyrimidinones. The reaction involves the condensation of an aldehyde, a β-ketoester, and urea or its derivatives under acidic conditions. This method has been optimized for high yields and purity in laboratory settings.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. Notably:
- Cell Line Studies : In vitro studies on glioma cell lines demonstrated that these compounds can induce apoptosis through the activation of specific signaling pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Various studies have shown that similar tetrahydropyrimidine derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes in microbial metabolism.
Neuroprotective Effects
Emerging research suggests that certain derivatives may offer neuroprotective benefits. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant properties attributed to the methoxy groups in the structure may contribute to these effects .
Case Studies
- Study on Anticancer Activity : A comparative study involving several tetrahydropyrimidine derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-substituted counterparts .
- Antimicrobial Efficacy : A series of experiments demonstrated that compounds similar to the target molecule showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of substituted aldehydes (e.g., 2-methoxynaphthalene-1-carbaldehyde) with β-keto esters (e.g., methyl acetoacetate) in the presence of a base (e.g., KOH/EtOH) to form chalcone intermediates.
- Step 2 : Cyclization with urea under acidic conditions (e.g., HCl/EtOH) to construct the tetrahydropyrimidine ring.
- Step 3 : Functionalization via esterification or alkylation (e.g., benzylation) to introduce the 1-benzyl and 2-methoxyethyl groups .
- Optimization : Temperature control (70–80°C for cyclization), solvent selection (ethanol for solubility), and purification via recrystallization (ethanol/water mixtures) improve purity (>95%) and yield (60–75%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., methoxynaphthalene protons at δ 7.2–8.5 ppm, tetrahydropyrimidine carbonyl at δ 165–170 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect side products (e.g., uncyclized intermediates).
- X-ray Crystallography : Resolves stereochemistry and confirms boat conformation of the tetrahydropyrimidine ring (deviation: ~0.2 Å from planarity) .
Q. How does the solubility profile of this compound influence in vitro assay design?
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 10–15 |
| Water | <0.1 |
- Assay Design : Pre-dissolve in DMSO (≤0.1% final concentration) for cell-based studies. For kinetic assays, use co-solvents (e.g., PEG-400) to enhance aqueous stability .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Nucleophilic Substitution : The 2-oxo group activates the C5 position for nucleophilic attack (e.g., by amines or thiols), forming derivatives with modified bioactivity. DFT calculations suggest a transition state energy barrier of ~25 kcal/mol .
- Oxidation : MnO selectively oxidizes the benzyl group to a ketone, confirmed by IR (C=O stretch at ~1710 cm). Competing oxidation of the methoxynaphthalene moiety is negligible under controlled conditions (room temperature, 12 h) .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Protocol :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The methoxynaphthalene group shows π-π stacking with Phe723 (binding energy: −9.2 kcal/mol).
- MD Simulations : AMBER force fields simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC values for COX-2 inhibition (5–50 μM) may arise from:
- Assay Variability : Cell-free vs. cell-based systems (e.g., HEK293 vs. RAW264.7 macrophages).
- Metabolic Stability : CYP3A4-mediated demethylation of the methoxy group alters activity.
- Resolution : Standardize assays (e.g., recombinant COX-2 enzyme), include metabolite profiling (LC-MS), and use structural analogs (e.g., 2-ethoxy derivatives) as controls .
Q. How does the stereochemistry at C4 influence biological activity, and how is it controlled during synthesis?
- Stereochemical Impact : The (R)-configured C4 enhances binding to the allosteric site of PDE4B (K: 120 nM vs. 450 nM for (S)-isomer).
- Control Methods : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieve >90% enantiomeric excess .
Methodological Challenges
Q. What are the limitations of current synthetic methods in scaling up for preclinical studies?
- Key Issues :
- Low yields in cyclization steps due to side reactions (e.g., dimerization).
- Purification challenges from residual urea or metal catalysts.
- Solutions : Flow chemistry improves heat/mass transfer for cyclization (yield increase: 15–20%). Solid-phase extraction (C18 cartridges) replaces column chromatography for faster purification .
Q. How can reaction intermediates be stabilized to prevent degradation during long-term storage?
- Stabilization Protocols :
- Store chalcone intermediates under nitrogen at −20°C (degradation <5% over 6 months).
- Lyophilize final product with trehalose (1:1 w/w) to prevent hydrolysis of the ester group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
